molecular formula C13H14N4O2S B3892668 N-(anilinocarbonothioyl)histidine

N-(anilinocarbonothioyl)histidine

Cat. No. B3892668
M. Wt: 290.34 g/mol
InChI Key: VNJYWYZOAOWLIT-UHFFFAOYSA-N
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Description

Histidine is an essential amino acid that is used in the biosynthesis of proteins . It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH . It is encoded by the codons CAU and CAC .


Synthesis Analysis

Histidine is synthesized from ribose sugar and ATP . In a recent study, a novel histidine analogue, β‐(1,2,3‐triazol‐4‐yl) ‐dl‐ alanine, was synthesized by replacing the imidazole moiety of histidine with a different five‐membered heterocyclic moiety .


Molecular Structure Analysis

Histidine has a unique structure with an imidazole ring, a heteroaromatic ring complex with five members and three carbon and two nitrogen atoms . The organic R group in histidine is an imidazole ring .


Chemical Reactions Analysis

Histidine plays a crucial role in various chemical reactions. For instance, it is involved in the activation of N–H and C–H bonds . In another study, self-assembled molecules of histidine and its derivatives were found to effectively protect stainless steel against corrosion .


Physical And Chemical Properties Analysis

Histidine occurs as a white crystalline powder in its solid state. The molecular mass of histidine is 155.157 g/mol. The melting point of histidine is 287 °C .

Mechanism of Action

Histidine and its metabolites such as histamine and trans-urocanic acid may have immunomodulatory and/or antioxidant activities . Histidine is also a precursor to histamine, a vital inflammatory agent in immune responses .

Future Directions

Histidine targeting holds great promise for future covalent drug development . Moreover, the use of histidine and its derivatives in the formation of self-assembled films for corrosion protection is a promising area of research .

properties

IUPAC Name

3-(1H-imidazol-5-yl)-2-(phenylcarbamothioylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-12(19)11(6-10-7-14-8-15-10)17-13(20)16-9-4-2-1-3-5-9/h1-5,7-8,11H,6H2,(H,14,15)(H,18,19)(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYWYZOAOWLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(CC2=CN=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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